

An In-depth Technical Guide to 3-Aminothiophenol (CAS: 22948-02-3)

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Compound of Interest

Compound Name: 3-Aminothiophenol

Cat. No.: B145848

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophenol, also known as 3-mercaptoaniline, is an aromatic organosulfur compound with the chemical formula C_6H_7NS . Its unique bifunctionality, possessing both an amino ($-NH_2$) and a thiol ($-SH$) group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development. The presence of reactive amine and thiol moieties allows for its use in the synthesis of a wide array of heterocyclic compounds, polymers, and as a surface modification agent in materials science.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminothiophenol** is presented in the table below. This data is essential for understanding its behavior in different chemical environments and for designing experimental procedures.

Property	Value	Reference
CAS Number	22948-02-3	N/A
Molecular Formula	C ₆ H ₇ NS	N/A
Molecular Weight	125.19 g/mol	N/A
Appearance	Light yellow liquid	[1]
Odor	Stench	[1]
Density	1.179 g/mL at 25 °C	[2]
Boiling Point	123-125 °C at 8 mmHg	[3]
Refractive Index (n _{20/D})	1.656	[2]
Flash Point	79 °C (174.2 °F) - closed cup	[1][4]
Solubility	Soluble in organic solvents.	[5]
pKa	6.75 ± 0.10 (Predicted)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Aminothiophenol**. Below is a summary of its key spectral features.

Spectroscopy Type	Key Features and Observations
¹ H NMR	Data available on SpectraBase.
¹³ C NMR	Data available on SpectraBase.
Mass Spectrometry (GC-MS)	m/z top peak: 125; m/z 2nd highest: 80; m/z 3rd highest: 81.
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available from various sources.
Raman Spectroscopy	Data available on SpectraBase.

Synthesis of 3-Aminothiophenol: Experimental Protocol

A common route for the synthesis of **3-Aminothiophenol** involves the preparation of 3-nitrobenzenesulfonyl chloride followed by its reduction.

Part 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Principle: This procedure involves the chlorosulfonation of nitrobenzene.

Materials:

- Nitrobenzene
- Chlorosulfonic acid
- Thionyl chloride
- Ice-water
- Sodium hydrogen carbonate solution

Procedure:

- To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours, maintaining the temperature at 112 °C.[\[7\]](#)
- Stir the mixture at this temperature for an additional 4 hours.[\[7\]](#)
- Cool the mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.[\[7\]](#)
- Continue stirring at 70 °C until the evolution of gas ceases.[\[7\]](#)
- Cool the reaction mixture and pour it into ice-water at 5 °C.[\[7\]](#)
- Filter the precipitated 3-nitrobenzenesulfonyl chloride and wash it with water and then with a sodium hydrogen carbonate solution.[\[7\]](#)

Part 2: Reduction of 3-Nitrobenzenesulfonyl Chloride to 3-Aminothiophenol

Principle: This step involves the reduction of the sulfonyl chloride and the nitro group. A general method for the reduction of benzenesulfonyl chlorides using zinc dust and sulfuric acid is adapted here.

Materials:

- 3-Nitrobenzenesulfonyl chloride (from Part 1)
- Concentrated sulfuric acid
- Zinc dust (90%)
- Cracked ice
- Calcium chloride

Procedure:

- In a 12-L round-bottomed flask, prepare a cold solution by placing 7.2 kg of cracked ice and adding 2.4 kg (1300 cc) of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.[\[5\]](#)
- With mechanical stirring, gradually introduce the 3-nitrobenzenesulfonyl chloride into the cold sulfuric acid solution over 30 minutes.[\[5\]](#)
- Add 1.2 kg of 90% zinc dust in portions, ensuring the temperature does not rise above 0°C . This should take about 30 minutes.[\[5\]](#)
- After the addition of zinc dust is complete, continue stirring for one hour, keeping the temperature at 0°C .[\[5\]](#)
- Remove the cooling bath and allow the reaction mixture to warm up. The reaction is complete when the yellow intermediate disappears and the product separates as a dark oil. This may take four to seven hours.[\[5\]](#)

- Perform steam distillation to isolate the **3-Aminothiophenol**.[\[5\]](#)
- Separate the product from the aqueous layer, dry it with calcium chloride, and then perform fractional distillation under reduced pressure to obtain the pure product.[\[5\]](#)

Applications in Research and Development

3-Aminothiophenol is a valuable intermediate in several areas of chemical research and development:

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic activities.[\[8\]](#) Its ability to form nitrogen-containing compounds makes it a useful intermediate in the production of antibiotics and antivirals.[\[8\]](#)
- **Materials Science:** The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[\[3\]](#)[\[9\]](#) These SAMs can be used to modify surface properties for applications in sensors, electronics, and biocompatible coatings.
- **Electronics:** **3-Aminothiophenol** is a potential candidate for the synthesis of conductive polymers and organic semiconductors, which are crucial for developing next-generation electronic devices.[\[8\]](#)

Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

Principle: This protocol describes the formation of a SAM of **3-Aminothiophenol** on a gold surface through the spontaneous chemisorption of the thiol group.

Materials:

- Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
- **3-Aminothiophenol**
- 200 proof ethanol

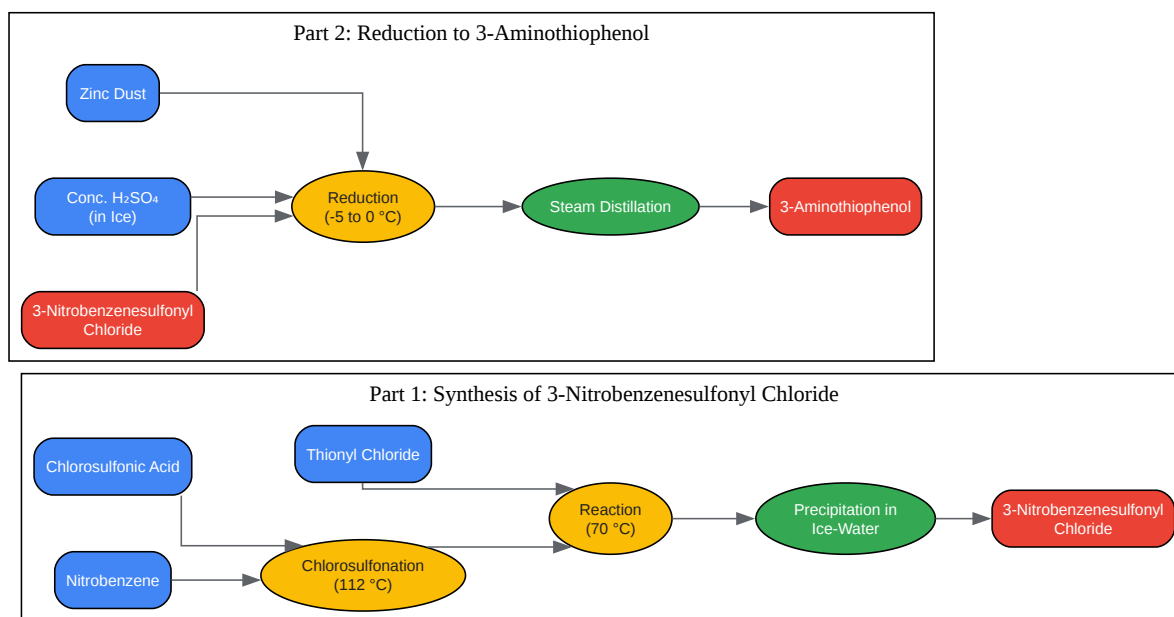
- Concentrated ammonium hydroxide (for pH adjustment of amine-terminated thiols)
- Tweezers
- Clean glass or polypropylene containers
- Dry nitrogen gas
- Sonicator

Procedure:

- **Substrate Cleaning:** Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrate extensively with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.
- **Thiol Solution Preparation:** Prepare a 1-5 mM solution of **3-Aminothiophenol** in 200 proof ethanol. For amine-terminated thiols, adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide to ensure the amine group is deprotonated. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
- **Self-Assembly:** Immerse the clean, dry gold substrate into the thiol solution using clean tweezers. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas. Seal the container.
- **Incubation:** Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.
- **Rinsing and Drying:** Remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrate with a gentle stream of dry nitrogen.
- **Post-Assembly Cleaning (Optional):** To remove any physisorbed material, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes. Rinse again with ethanol and dry with nitrogen.

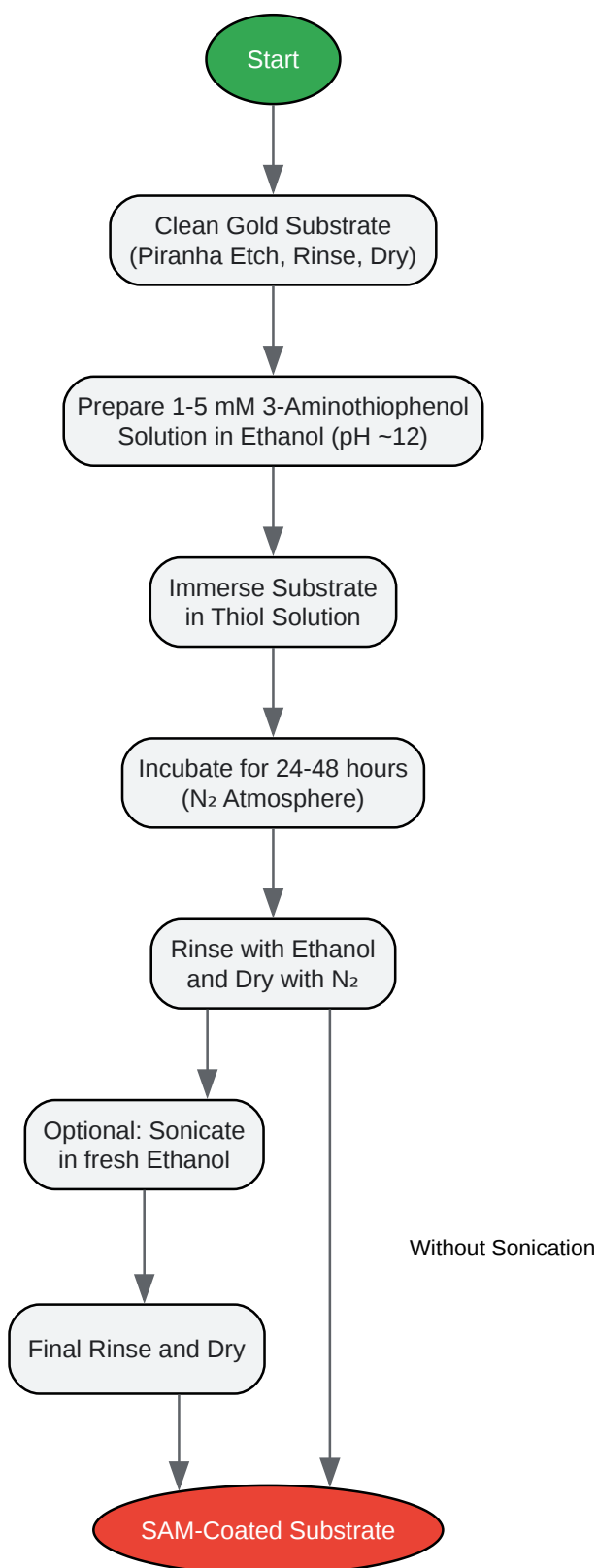
Visualizations

The following diagrams illustrate key experimental workflows involving **3-Aminothiophenol**.



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Caption: Synthesis workflow for **3-Aminothiophenol**.



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Caption: Experimental workflow for SAM formation.

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